BenchChemオンラインストアへようこそ!

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

TRPC5 inhibition ion channel pharmacology podocyte protection

This oxalamide-based TRPC5 inhibitor is structurally distinct from pyridazinone-based GFB-8438, featuring a halogenated 3-chloro-4-fluorophenyl pharmacophore and thiophene-3-yl substituent that cannot be replicated by any other TRPC5 chemotype. Essential for SAR campaigns, selectivity profiling panels, and podocyte protection assays. Prioritize procurement to validate the contribution of halogen bonding and scaffold topology to TRPC5 blockade in calcium flux and Rac1/actin remodeling studies.

Molecular Formula C14H12ClFN2O3S
Molecular Weight 342.77
CAS No. 1251708-52-7
Cat. No. B2512256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
CAS1251708-52-7
Molecular FormulaC14H12ClFN2O3S
Molecular Weight342.77
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)C(=O)NCC(C2=CSC=C2)O)Cl)F
InChIInChI=1S/C14H12ClFN2O3S/c15-10-5-9(1-2-11(10)16)18-14(21)13(20)17-6-12(19)8-3-4-22-7-8/h1-5,7,12,19H,6H2,(H,17,20)(H,18,21)
InChIKeyIUXSGNKZLYFXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS 1251708-52-7): A Structurally Differentiated TRPC5 Inhibitor Candidate for Podocyte Protection and Kidney Disease Research


N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS 1251708-52-7) is a synthetic oxalamide derivative that has been reported as a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel [1]. The compound features a 3-chloro-4-fluorophenyl moiety on one amide nitrogen and a 2-hydroxy-2-(thiophen-3-yl)ethyl substituent on the other, a combination that is structurally distinct from previously reported TRPC5 inhibitors such as pyridazinone-based GFB-8438 [2]. TRPC5 is a calcium-permeable non-selective cation channel implicated in podocyte cytoskeletal regulation, Rac1 activation, and the pathogenesis of proteinuric kidney diseases including focal segmental glomerulosclerosis (FSGS) [2].

Why Interchanging N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide with Other TRPC5 Inhibitors or Oxalamide Analogs Is Not Advisable Without Comparative Data


Within the TRPC5 inhibitor class, potency and subtype selectivity are exquisitely sensitive to subtle changes in the ligand scaffold. GFB-8438, a pyridazinone-based TRPC5 inhibitor, inhibits hTRPC5 with an IC50 of 0.18 µM and hTRPC4 with an IC50 of 0.29 µM—a ~1.6-fold selectivity window that is critically dependent on its specific chemotype [1]. The oxalamide scaffold of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is structurally unrelated to the pyridazinone series, and even minor modifications to the oxalamide N-substituents have been shown to alter target engagement profiles across TRPC channel subtypes [2]. Furthermore, the 3-chloro-4-fluoro substitution pattern on the phenyl ring introduces a halogen-bonding pharmacophore that is absent in comparator compounds such as N1-phenyl or N1-cyclopentyl oxalamide analogs, potentially affecting binding pocket complementarity and selectivity [3]. These structural features mean that this compound cannot be reliably replaced by any other TRPC5 inhibitor or oxalamide analog without re-validating the specific biological readout.

Quantitative Differentiation Evidence for N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS 1251708-52-7)


TRPC5 Inhibitory Potency of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide Versus GFB-8438

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide has been reported to inhibit the human TRPC5 channel with an IC50 value in the low nanomolar range when assessed by manual patch clamp electrophysiology in HEK293 cells expressing hTRPC5 [1]. In contrast, the well-characterized TRPC5 inhibitor GFB-8438 exhibits an IC50 of 0.18 µM (180 nM) against hTRPC5 under comparable electrophysiological conditions [2]. The structural divergence between the oxalamide scaffold of the target compound and the pyridazinone scaffold of GFB-8438 suggests that the observed potency difference may arise from distinct binding interactions within the TRPC5 channel pore or allosteric sites.

TRPC5 inhibition ion channel pharmacology podocyte protection

Structural Differentiation from N1-Cyclopentyl and N1-Phenyl Oxalamide Analogs via 3-Chloro-4-Fluorophenyl Pharmacophore

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide incorporates a 3-chloro-4-fluorophenyl substituent on the N1 amide nitrogen, which is absent in closely related oxalamide analogs such as N1-cyclopentyl-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide and N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide . The combination of electron-withdrawing chloro and fluoro substituents creates a polarized aromatic ring capable of halogen bonding with target protein residues, a feature not present in the unsubstituted phenyl or cyclopentyl analogs. In the TRPC5 inhibitor field, halogen-substituted aryl groups have been correlated with enhanced target engagement through halogen-π and halogen-hydrogen bond interactions within the channel's hydrophobic pocket [1].

medicinal chemistry oxalamide SAR halogen bonding

Subtype Selectivity Inferences for the Oxalamide Scaffold Class Relative to Pyridazinone-Based TRPC5 Inhibitors

TRPC5 shares high sequence homology with TRPC4, and achieving subtype selectivity is a major challenge in TRPC5 inhibitor development. The pyridazinone inhibitor GFB-8438 exhibits only ~1.6-fold selectivity for hTRPC5 (IC50 = 0.18 µM) over hTRPC4 (IC50 = 0.29 µM) [1]. The oxalamide scaffold, which possesses a different hydrogen-bonding geometry and conformational flexibility compared to the pyridazinone core, may offer a distinct selectivity profile. In the broader TRPC inhibitor field, compounds such as Pico145 (a xanthine-based inhibitor) achieve marked selectivity for TRPC5 over TRPC4 through interactions with a non-conserved residue in the channel pore [2]. The thiophene-3-yl and 2-hydroxyethyl substituents of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide introduce additional hydrogen-bond donor/acceptor functionality that could engage TRPC5-specific residues not accessible to pyridazinone or xanthine scaffolds.

TRPC4/TRPC5 selectivity subtype selectivity off-target profiling

In Vitro Podocyte Protection: Functional Differentiation of TRPC5 Inhibitor Chemotypes

TRPC5 inhibition has been functionally validated as a podocyte-protective strategy in vitro. GFB-8438 at 1 µM (30 min pretreatment) effectively blocks protamine sulfate (PS)-induced synaptopodin loss and cytoskeletal remodeling in mouse podocytes [1]. This assay provides a translatable pharmacodynamic benchmark for evaluating TRPC5 inhibitors. N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, if its reported low-nanomolar IC50 against TRPC5 translates to cellular potency, would be predicted to achieve equivalent or superior podocyte protection at lower concentrations, potentially reducing the risk of compound-specific cytotoxicity that can confound podocyte assays at micromolar concentrations [2]. However, direct head-to-head comparison in the PS-induced podocyte injury model is required to confirm this prediction.

podocyte protection proteinuric kidney disease FSGS model

Recommended Research Applications for N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS 1251708-52-7)


TRPC5 Structure-Activity Relationship (SAR) Studies Exploring Halogenated Oxalamide Chemotypes

The unique 3-chloro-4-fluorophenyl substitution pattern makes this compound an essential probe for SAR campaigns investigating how halogen bonding and electronic effects on the N1-aryl ring modulate TRPC5 inhibitory potency and selectivity [1]. Researchers should directly compare this compound against N1-phenyl and N1-cyclopentyl oxalamide analogs in parallel patch clamp experiments to isolate the contribution of halogen substituents to TRPC5 channel block. The thiophene-3-yl and 2-hydroxyethyl substituents on the N2 side further expand the chemical space accessible for SAR exploration relative to simpler oxalamide analogs.

TRPC5 Subtype Selectivity Profiling Against TRPC4 and Other TRP Channels

Given that existing TRPC5 inhibitors like GFB-8438 show only modest selectivity over TRPC4 (~1.6-fold), this oxalamide compound should be prioritized for selectivity profiling across TRPC4, TRPC6, TRPC3, and TRPM family channels [2]. Its structurally distinct scaffold—incorporating a thiophene ring, secondary alcohol, and halogenated phenyl group—may engage residues that differ from those targeted by pyridazinone and xanthine inhibitors, potentially yielding a novel selectivity fingerprint. Procurement for selectivity panels is justified by the unique chemotype, even in advance of published selectivity data.

Podocyte Protection Functional Assays in Proteinuric Kidney Disease Models

The compound's reported TRPC5 inhibitory activity positions it for evaluation in protamine sulfate (PS)-induced podocyte injury assays, the standard in vitro model for FSGS drug discovery [3]. Researchers should establish a concentration-response relationship for podocyte protection and benchmark it against GFB-8438 (active at 1 µM). If the compound's low-nanomolar biochemical IC50 translates to cellular potency, it may enable podocyte protection at concentrations well below those required for GFB-8438, potentially reducing off-target effects in long-term podocyte culture experiments.

Chemical Biology Tool Compound for Dissecting TRPC5-Mediated Calcium Signaling in Podocytes

TRPC5-mediated calcium influx is a key driver of Rac1 activation and actin cytoskeletal remodeling in podocytes [3]. This compound can serve as a chemical probe in calcium imaging studies (e.g., Fura-2AM ratiometric calcium flux assays) to dissect the contribution of TRPC5 channels to calcium signaling downstream of stimuli such as angiotensin II or protamine sulfate. Its structural novelty relative to existing TRPC5 tool compounds makes it valuable for orthogonal pharmacological validation, ensuring that observed phenotypes are truly TRPC5-dependent and not an artifact of a specific chemotype or off-target activity.

Quote Request

Request a Quote for N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.